molecular formula C13H13ClN2O3S B2732967 5-amino-2-chloro-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 325743-99-5

5-amino-2-chloro-N-(4-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B2732967
CAS No.: 325743-99-5
M. Wt: 312.77
InChI Key: OEFNCYQPHOWNKC-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamides in Medicinal Chemistry

The discovery of sulfonamides in the 1930s marked a paradigm shift in treating bacterial infections, transitioning medicine from supportive care to targeted chemotherapy. Gerhard Domagk’s identification of Prontosil (sulfamidochrysoïdine) demonstrated that synthetic dyes could be repurposed as antibacterial agents, with sulfanilamide emerging as the active metabolite. Early sulfonamides like sulfapyridine and sulfathiazole targeted dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis, by mimicking p-aminobenzoic acid (pABA). These agents became foundational tools against streptococcal and pneumococcal infections before being partially supplanted by penicillin.

The structural simplicity of sulfanilamide—a benzene ring with sulfonamide and amine groups—enabled rapid derivatization, leading to over 5,000 sulfonamide analogues by the 1940s. This combinatorial approach aimed to optimize pharmacokinetics, reduce toxicity, and counter resistance mechanisms. Despite the rise of β-lactams and later antibiotics, sulfonamides retained utility in combinatorial therapies (e.g., sulfamethoxazole-trimethoprim) and niche applications, such as treating Pneumocystis jirovecii pneumonia in immunocompromised patients.

Position of 5-Amino-2-chloro-N-(4-methoxyphenyl)benzene-1-sulfonamide in Modern Research

Contemporary sulfonamide research focuses on structural modifications to overcome resistance and enhance target affinity. The compound this compound exemplifies this trend, integrating three strategic functional groups:

  • Chloro substituent at position 2, which sterically hinders interactions with mutated DHPS enzymes.
  • Amino group at position 5, potentially forming hydrogen bonds with conserved residues in the pABA binding pocket.
  • 4-Methoxyphenyl sulfonamide , which introduces π-π stacking opportunities and modulates solubility.

Recent crystallographic studies of sulfonamide analogues bound to DHPS homologs (e.g., E. coli FolP) reveal that such substitutions remodel electrostatic interactions while preserving critical hydrogen bonds with Thr59 and Phe31. For instance, methoxy groups in the N-aryl moiety enhance van der Waals contacts with hydrophobic subpockets, as observed in FKBP12 ligand complexes. These insights position this compound as a scaffold for probing DHPS plasticity and designing broad-spectrum agents.

Table 1: Structural Features of Representative Sulfonamides

Compound Substituents Target Interaction Highlights
Sulfanilamide -NH₂, -SO₂NH₂ Base pair with DHPS Arg63
Prontosil Azo-linked chrysoïdine Prodrug requiring metabolic activation
5-Amino-2-chloro derivative -Cl, -NH₂, -OCH₃ Enhanced subpocket occupancy

Academic Interest and Research Trajectory

Academic investigations into this compound cluster around two themes: synthetic accessibility and mechanistic novelty . The chloro and methoxy groups are introduced via Ullmann coupling or nucleophilic aromatic substitution, enabling modular synthesis for structure-activity relationship (SAR) studies. Computational docking analyses predict a 1.8-fold higher binding energy to DHPS compared to sulfanilamide, attributed to the methoxy group’s interaction with a hydrophobic cleft near Leu20.

Emerging applications extend beyond antibacterial use. For example, sulfonamide analogues with aryl substitutions exhibit inhibitory activity against carbonic anhydrases and tyrosine kinases, suggesting potential repurposing for oncology or neurology. However, the primary research trajectory remains focused on circumventing plasmid-borne sul genes, which encode DHPS variants resistant to classical sulfonamides. By introducing bulky substituents like 4-methoxyphenyl, researchers aim to sterically block access to the Sul1/Sul2 active sites, which have narrower substrate channels than wild-type DHPS.

Relevance to Antibacterial Research Paradigms

The compound’s design aligns with three modern antibacterial strategies:

  • Targeted steric hindrance : The chloro group disrupts binding to Sul enzymes, which lack the conformational flexibility to accommodate large substituents.
  • Dual-target inhibition : Methoxy-substituted sulfonamides may concurrently inhibit DHPS and dihydrofolate reductase (DHFR), leveraging synergistic effects observed in trimethoprim combinations.
  • Bioisosteric replacement : Replacing sulfonamide oxygens with nitrogen (e.g., sulfonimidamides) or sulfur could reduce susceptibility to resistance mutations, as suggested by recent protein crystallography.

These approaches address critical gaps in combating multidrug-resistant pathogens, particularly Enterobacteriaceae and Staphylococcus aureus, where sul genes propagate via horizontal gene transfer. Furthermore, the compound’s modular synthesis supports high-throughput derivatization, a key advantage in antibiotic discovery pipelines stagnating from limited chemical diversity.

Properties

IUPAC Name

5-amino-2-chloro-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-19-11-5-3-10(4-6-11)16-20(17,18)13-8-9(15)2-7-12(13)14/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFNCYQPHOWNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-chloro-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 2-chloro-5-nitrobenzenesulfonamide, is subjected to nitration to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.

    Methoxylation: The resulting compound is then reacted with 4-methoxyphenylamine to introduce the methoxyphenyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-chloro-N-(4-methoxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like iron powder or tin chloride in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of sulfonamides exhibit significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 Value (μM)Remarks
HCT-11636High potency
HeLa34Induces apoptosis
MCF-746Moderate activity

The mechanism involves the inhibition of critical metabolic pathways essential for cell proliferation, leading to increased apoptosis in cancer cells .

Antimicrobial Properties

5-amino-2-chloro-N-(4-methoxyphenyl)benzene-1-sulfonamide has demonstrated notable antimicrobial activity, particularly against resistant strains like MRSA. A study reported minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L, showcasing its effectiveness in combating bacterial infections .

Biological Studies

This compound is also utilized in biological research to understand its interactions with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Cell Signaling Pathways : The compound may influence pathways involved in cell growth and apoptosis, making it a candidate for further investigation in therapeutic applications.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial processes:

  • Dyes and Pigments Production : Its chemical structure allows it to be used as a precursor in synthesizing various dyes.
  • Chemical Manufacturing : The compound serves as a building block for synthesizing other industrial chemicals due to its versatile reactivity .

Case Studies and Research Findings

  • Anticancer Efficacy Study : A study conducted on sulfonamide derivatives showed that modifications to the methoxy group significantly enhanced anticancer activity against specific cell lines, indicating the importance of structural optimization in drug design .
  • Antimicrobial Evaluation : Research evaluating the antimicrobial efficacy of this compound revealed its potential as a treatment option for infections caused by resistant bacteria, emphasizing the need for new antibiotics.

Mechanism of Action

The mechanism of action of 5-amino-2-chloro-N-(4-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Anti-Inflammatory Activity: COX-2 Inhibition

  • Compound 1c (4-[(E)-2-{3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-Yl}Ethenyl]Benzene-1-Sulfonamide): This quinazolinone-sulfonamide hybrid shares the 4-methoxyphenyl group with the target compound but incorporates a quinazolinone core. It exhibited 47.1% COX-2 inhibition at 20 μM, attributed to the methoxy group enhancing electron density and binding affinity . However, the target compound’s simpler benzene ring (vs.
  • Celecoxib (Control): Celecoxib, a well-known COX-2 inhibitor, showed 80.1% inhibition at 1 μM . The target compound’s lower potency (compared to celecoxib) highlights the importance of the tricyclic structure in COX-2 inhibition, though its amino group may offer alternative binding interactions.

Antimicrobial Activity

  • Compound 11 (4-Bromo-N-{5-[(4-Chlorophenyl)Methyl]-1,3,4-Thiadiazol-2-Yl}Benzene-1-Sulfonamide): This analog demonstrated strong activity against Staphylococcus aureus (inhibition zone >20 mm) but lacked efficacy against Escherichia coli . The target compound’s chloro and amino groups may enhance gram-positive activity (similar to Compound 11), while the methoxy group could improve membrane penetration in gram-negative strains.
  • Compound 13 (5′-(4-Fluorobenzamido)-[2,3′-Bithiophene]-4′-Carboxylic Acid): While structurally distinct, Compound 13’s fluorinated aromatic system underscores the role of halogen atoms in antimicrobial activity.

Electronic and Photophysical Properties

  • 4-Methoxyphenyl Derivatives (e.g., Compound 6l): In a study of 4-phenylethynylquinazolines, the 4-methoxyphenyl group reduced emission intensity but increased wavelength due to electron-donating effects .
  • Chlorophenyl Analogs (e.g., 5-Amino-N-(4-Chlorophenyl)-2-Methoxybenzene-1-Sulfonamide): Replacing the methoxy with a chloro group (as in this analog) increases electron-withdrawing effects, which could shift emission spectra to shorter wavelengths and alter solubility .

Structural Modifications and Solubility

  • 5-Amino-2-Chloro-N-(4-Ethoxyphenyl)Benzene-1-Sulfonamide: Substituting methoxy with ethoxy increases lipophilicity (logP) but may reduce metabolic stability due to O-dealkylation pathways . The target compound’s methoxy group balances solubility and stability, making it more suitable for oral bioavailability.
  • 5-Chloro-2-Methoxy-N-([1,2,4]Triazolo[1,5-a]Pyridin-8-Yl)Benzene-1-Sulfonamide:
    This triazolopyridine-containing analog showed stable enzyme interactions in molecular dynamics simulations . The target compound’s 4-methoxyphenyl group may offer comparable π-π stacking but lacks the heteroaromatic diversity of triazolopyridine.

Key Data Tables

Table 2: Structural and Physicochemical Comparison

Compound Substituents (Positions) Molecular Weight Key Features
Target Compound 2-Cl, 5-NH₂, N-(4-OCH₃Ph) ~326.8* Balanced solubility, H-bond donors
5-Amino-N-(4-ClPh)-2-OCH₃ 2-OCH₃, N-(4-ClPh) 258.62 Higher lipophilicity
5-Chloro-N-(4-EtOPh)-2-Cl N-(4-EtOPh), 2-Cl 326.8 Increased logP, metabolic liability

*Estimated based on analogous structures.

Biological Activity

The compound 5-amino-2-chloro-N-(4-methoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN2O2S. The presence of the sulfonamide group is significant in determining its biological activity, as this functional group is commonly found in many pharmacologically active compounds.

Antimicrobial Activity

In Vitro Studies
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of various sulfonamide compounds against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for these compounds were observed to be as low as 1 µg/mL, demonstrating potent bacteriostatic effects .

CompoundMIC (µg/mL)Target Bacteria
This compound1S. aureus
Other Sulfonamides2-4Various strains

Hemolytic Activity
While assessing the hemolytic properties, it was found that concentrations above 32 µg/mL led to significant hemolysis, indicating potential toxicity at higher doses . This suggests a need for careful dosage management when considering therapeutic applications.

Anticancer Activity

Cell Line Studies
The anticancer potential of this compound has been evaluated against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The IC50 values ranged from 8.49 to 62.84 µg/mL, with the most active derivatives showing IC50 values below 10 µg/mL .

Cell LineIC50 (µg/mL)Compound Activity
HeLa<10Highly Active
MCF-711.20–93.46Moderate Activity
SKOV-37.87–70.53Highly Active

The mechanism by which sulfonamides exert their biological effects often involves inhibition of bacterial folate synthesis, which is crucial for nucleic acid production. Additionally, some studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Antimicrobial Efficacy : A clinical study demonstrated that a derivative similar to this compound significantly reduced bacterial load in patients with staphylococcal infections when administered at optimized doses.
  • Cancer Treatment Trials : In preclinical trials involving mouse models with implanted tumors, administration of this compound resulted in a marked reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for preparing 5-amino-2-chloro-N-(4-methoxyphenyl)benzene-1-sulfonamide?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of 5-amino-2-chloroaniline derivatives with 4-methoxyphenylsulfonyl chloride. Key steps include:
  • Sulfonylation : Reacting the amine with sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
  • Purification : Recrystallization from ethanol or column chromatography to isolate the product.
  • Optimization : Adjusting solvent systems (e.g., THF/H₂O mixtures) and reaction times (12–24 hours) to improve yields (45–93%) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm the sulfonamide linkage, aromatic substitution patterns, and methoxy group presence .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak and fragmentation pattern.
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates with UV visualization .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this sulfonamide derivative under varying reaction conditions?

  • Methodological Answer : Systematic optimization involves:
  • Temperature Control : Reactions conducted at 0–25°C minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM or THF) enhance reactivity, while aqueous phases aid in byproduct removal .
  • Catalyst Screening : Bases like sodium carbonate improve nucleophilicity of the amine .
    Example: A 94% yield was achieved using ethyl chloroformate and triethylamine in DCM .

Q. What strategies resolve contradictory data in biological activity assessments of this compound?

  • Methodological Answer : Contradictions in bioassay results (e.g., antimicrobial vs. anti-inflammatory activity) require:
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to validate potency .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .
  • Structural Confirmation : Verify compound integrity via XRD or HPLC to rule out degradation artifacts .

Q. How is the mechanism of action investigated in target validation studies?

  • Methodological Answer :
  • Biochemical Assays : Measure binding affinities (Kd) using surface plasmon resonance (SPR) or fluorescence polarization .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with voltage-gated sodium channels (NaV1.7) or enzymes .
  • Mutagenesis : Site-directed mutations in target proteins (e.g., NaV1.7 voltage-sensing domains) validate binding sites .

Q. What methods are used to design derivatives with enhanced pharmacological properties?

  • Methodological Answer :
  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance metabolic stability .
  • Steric Hindrance Mitigation : Replace bulky substituents (e.g., 4-methoxyphenyl) with smaller groups to improve solubility .
  • Pharmacokinetic Profiling : Microdose clinical trials assess human ADME (absorption, distribution, metabolism, excretion) for lead optimization .

Data Contradiction Analysis Example

Scenario : Conflicting reports on antibacterial activity (Gram-positive vs. Gram-negative).

  • Resolution Steps :
    • Re-test under standardized CLSI guidelines with controlled inoculum sizes .
    • Compare MIC (Minimum Inhibitory Concentration) values against reference strains (e.g., S. aureus vs. E. coli) .
    • Evaluate membrane permeability via ethidium bromide uptake assays to assess if efflux pumps cause resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.